molecular formula C8H13NO2 B1525279 azetidin-3-yl cyclobutanecarboxylate CAS No. 1220027-20-2

azetidin-3-yl cyclobutanecarboxylate

Cat. No.: B1525279
CAS No.: 1220027-20-2
M. Wt: 155.19 g/mol
InChI Key: VIKHMUWNQWOUFE-UHFFFAOYSA-N
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Description

azetidin-3-yl cyclobutanecarboxylate is a novel nitrogen heterocycle that has recently garnered significant attention from the scientific community. This compound features an azetidine ring attached to the 3-position of a cyclobutanecarboxylic acid ester. The molecular formula is C8H13NO2, and it has a molecular weight of 155.19 g/mol.

Scientific Research Applications

azetidin-3-yl cyclobutanecarboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development.

    Industry: The compound finds applications in the development of new materials and polymers due to its unique structural properties.

Mechanism of Action

The reactivity of azetidines, such as 3-Azetidinyl cyclobutanecarboxylate, is driven by a considerable ring strain . This strain is more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Safety and Hazards

The safety data sheet for a related compound, 1-(1-Boc-3-azetidinyl)pyrrolidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Azetidines, including 3-Azetidinyl cyclobutanecarboxylate, have attracted significant attention from the scientific community due to their unique reactivity and stability . Future research will likely focus on further understanding the synthesis, reactivity, and application of azetidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl cyclobutanecarboxylate typically involves the cyclization of either the tetrahydropyranyl or trimethylsilyl ether of 1-(alkylamino)-3-chloro-2-propanols, followed by cleavage of the azetidinyl ether . This method provides a general approach for the preparation of 1-alkyl-3-azetidinols.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis involving azetidines. The process may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

azetidin-3-yl cyclobutanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine compounds.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with similar structural features.

    Azetidine-3-carboxylic acid: Another azetidine derivative with a carboxyl group at the 3-position.

    Cyclobutanecarboxylic acid: A related compound featuring a cyclobutane ring with a carboxyl group.

Uniqueness

azetidin-3-yl cyclobutanecarboxylate is unique due to its combination of an azetidine ring and a cyclobutanecarboxylate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

azetidin-3-yl cyclobutanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(6-2-1-3-6)11-7-4-9-5-7/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKHMUWNQWOUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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